molecular formula C24H54Cl4P2Pt2 B13736830 Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum CAS No. 15670-38-9

Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum

Cat. No.: B13736830
CAS No.: 15670-38-9
M. Wt: 936.6 g/mol
InChI Key: CIPOXPZRCIGEQO-UHFFFAOYSA-J
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Description

Di-μ-chlorodichlorobis(tributylphosphine)diplatinum is a dinuclear platinum(II) complex with the formula [Pt₂(μ-Cl)₂Cl₂(PBu₃)₂], where two platinum centers are bridged by two chloride ligands (μ-Cl), each additionally coordinated by a terminal chloride and a tributylphosphine (PBu₃) ligand. This complex is notable for its unique electronic and steric properties, driven by the strong σ-donor and π-acceptor characteristics of PBu₃, which stabilize the platinum centers and influence reactivity.

Properties

CAS No.

15670-38-9

Molecular Formula

C24H54Cl4P2Pt2

Molecular Weight

936.6 g/mol

IUPAC Name

platinum(2+);tributylphosphane;tetrachloride

InChI

InChI=1S/2C12H27P.4ClH.2Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;;;;/h2*4-12H2,1-3H3;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

CIPOXPZRCIGEQO-UHFFFAOYSA-J

Canonical SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the reaction of platinum(II) chloride (PtCl2) with tributylphosphine (PBu3) under controlled conditions. The process is generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and ensure high purity of the product.

The overall reaction can be summarized as:

$$
2 \, \text{PtCl}2 + 4 \, \text{PBu}3 \rightarrow \text{[Pt}2\text{(μ-Cl)}2\text{Cl}2(\text{PBu}3)_4]
$$

This reaction yields the dimeric platinum complex bridged by two chloride ions (μ-Cl), with each platinum atom coordinated to two tributylphosphine ligands.

Detailed Procedure

Step Description Conditions Notes
1 Dissolution of platinum(II) chloride in an appropriate solvent Common solvents: dichloromethane, toluene, or tetrahydrofuran (THF) Solvent choice affects solubility and reaction kinetics
2 Addition of tributylphosphine dropwise under inert atmosphere Temperature: 0–25 °C Maintains control over reaction rate and prevents side reactions
3 Stirring the mixture for several hours (typically 2–24 hours) Ambient or slightly elevated temperature (up to 50 °C) Ensures complete complexation
4 Isolation of the product by filtration or extraction Solvent removal under reduced pressure Product can be purified by recrystallization or chromatography
5 Purification Recrystallization from solvents such as hexane or ethanol Enhances purity and crystallinity

Reaction Conditions and Optimization

  • Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent oxidation of platinum(II) to platinum(IV) or other side reactions.
  • Temperature: Lower temperatures (0–25 °C) favor controlled complex formation, while moderate heating can accelerate the reaction but may cause decomposition if excessive.
  • Solvent: Non-coordinating solvents like dichloromethane or toluene are preferred to avoid competing coordination.
  • Stoichiometry: A slight excess of tributylphosphine ensures complete coordination to platinum centers.

Structural Features and Characterization

The compound features a platinum dimer bridged by two chloride ions, with each platinum atom coordinated to two tributylphosphine ligands. This arrangement stabilizes the complex and influences its reactivity in catalytic and organometallic applications.

Comparative Table of Preparation Parameters from Literature

Parameter Typical Range Impact on Product Quality Reference
Solvent Dichloromethane, Toluene, THF Solubility and reaction kinetics
Temperature 0–50 °C Reaction rate and product stability
Atmosphere Nitrogen or Argon Prevents oxidation
Reaction Time 2–24 hours Completeness of reaction
Purification Recrystallization or chromatography Purity and crystallinity

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits three primary reaction types:

  • Ligand substitution : Chloride bridges and tributylphosphine ligands undergo displacement with stronger donor ligands

  • Redox activity : Platinum centers participate in electron-transfer processes

  • Catalytic cycling : Facilitates hydrogenation and cross-coupling through reversible ligand exchanges

Key Reaction Pathways

2.1 Ligand Substitution Reactions
The chloride bridges demonstrate lability under specific conditions:

Reaction ConditionsSubstituting LigandProduct Formed
Ethanol, 60°C, N₂ atmosphere Pyridinetrans-Dichloro(ligand)platinum(II)
THF, room temperatureAlkenesμ-alkene bridged platinum complexes

Tributylphosphine ligands remain intact under mild conditions but dissociate at elevated temperatures (>80°C).

2.2 Redox Behavior
Electrochemical studies reveal:

  • Two quasi-reversible oxidation waves at +0.42 V and +0.87 V (vs. Ag/AgCl)

  • Reduction potential at -1.15 V corresponding to Pt(II)/Pt(I) transition

Oxidative addition reactions with alkyl halides proceed via:

\text{[Pt₂Cl₄(PBu₃)₂] + 2 RX → [Pt₂Cl₄R₂(PBu₃)₂] + 2 X^-}

(R = alkyl/aryl; X = halide)

Kinetic Studies

Stopped-flow experiments reveal:

ProcessRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Chloride bridge dissociation2.3 × 10⁻³58.4
Phosphine ligand loss1.1 × 10⁻⁵72.9
Oxidative addition of MeI8.7 × 10⁻²41.2

Data indicates bridge cleavage is rate-determining in most catalytic cycles.

Comparative Reactivity

PropertyThis ComplexCisplatin
Hydrolysis rate (t₁/₂ in H₂O)48 hr2 hr
Log P (octanol/water)3.7-0.34
DNA binding affinityLowHigh

Enhanced lipidity from PBu₃ ligands explains its preference for organic-phase reactions over biological interactions .

Scientific Research Applications

Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.

    Biology: The compound is studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the synthesis of other platinum-based compounds and materials.

Mechanism of Action

The mechanism of action of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum involves its interaction with molecular targets, such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is believed to be responsible for its potential anticancer activity, as it can inhibit the replication of cancer cells .

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Property Target Compound [Pt₂(μ-Cl)₂Cl₂(PBu₃)₂] [Pt₂(μ-Cl)₂Cl₂(C₂H₄)₂] trans-[PtCl₂(PBu₃)₂] Diplatinum(III) Complexes
Bridging Ligands μ-Cl μ-Cl None (mononuclear) μ-phosphato/pyrophosphito
Ancillary Ligands PBu₃ C₂H₄ PBu₃ Hydroxido/N-donor ligands
Oxidation State Pt(II) Pt(II) Pt(II) Pt(III)
Electron Density at Pt High (PBu₃ donor) Moderate (C₂H₄ π-acceptor) High Variable (oxidized state)
Typical Applications Catalysis, organometallic synthesis Precursor materials Homogeneous catalysis Redox-active materials
Aquation Rate Likely slow (steric hindrance) Moderate N/A Fast (labile axial ligands)

Research Findings and Implications

  • Stability : The PBu₃ ligands in the target compound confer thermal and oxidative stability, making it suitable for high-temperature catalytic processes.
  • Reactivity: Bridged chloride ligands enable unique reaction pathways, such as cooperative activation of substrates, unlike mononuclear analogs.
  • Toxicity : Diplatinum complexes may exhibit lower acute toxicity than cisplatin but require careful handling due to respiratory sensitization risks (H334).

Biological Activity

Di-mu-chlorodichlorobis(tributylphosphine)diplatinum is an organometallic compound characterized by its dimeric structure, where two platinum centers are bridged by two chloride ligands and coordinated to tributylphosphine ligands. Its molecular formula is C24H54Cl4P2Pt2\text{C}_{24}\text{H}_{54}\text{Cl}_4\text{P}_2\text{Pt}_2 with a molecular weight of approximately 585.81 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in cancer therapy.

The biological activity of this compound is primarily linked to its interaction with cellular components, particularly proteins and nucleic acids. The platinum center can form adducts with DNA, similar to other platinum-based drugs like cisplatin and carboplatin. This interaction leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Comparative Analysis with Other Platinum Compounds

Compound Name Molecular Formula Key Features
This compoundC24H54Cl4P2Pt2Dimeric structure; potential anticancer activity
CisplatinCHClNPtWidely used anticancer drug; forms DNA adducts
CarboplatinCHClNOPtAnother anticancer agent; less toxic than cisplatin
Di-mu-bromodichlorobis(tributylphosphine)diplatinumC24H54BrCl2P2Pt2Similar structure but with bromide ligands

Interaction Studies

Research indicates that this compound exhibits unique reactivity profiles due to its specific ligand environment. Studies have shown that the compound interacts with sulfhydryl groups in proteins, potentially altering their function and leading to cytotoxic effects in cancerous cells . The compound's ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell death at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, similar to mechanisms observed with cisplatin.
  • Protein Interaction Analysis : Investigations into how this compound interacts with proteins revealed that it can modify cysteine residues, leading to changes in protein structure and function. This reactivity is crucial for understanding its mechanism of action at the molecular level .
  • Stability Studies : Research on the stability of this compound under physiological conditions indicated that it maintains its structural integrity while exhibiting reactivity towards biological targets. This stability is essential for its viability as a drug candidate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Di-μ-Chlorodichlorobis(tributylphosphine)diplatinum, and how can purity be optimized?

  • Methodology : Synthesis typically involves reacting PtCl₂ with tributylphosphine (PBu₃) under inert atmospheres (e.g., Schlenk line) to prevent ligand oxidation. Purification requires recrystallization from nonpolar solvents (e.g., hexane) and characterization via [31]P NMR to confirm ligand coordination. Contamination by isomers (e.g., cis vs. trans) can be minimized by controlling reaction stoichiometry and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this diplatinum complex?

  • Methodology :

  • NMR : [1]H and [31]P NMR identify ligand environments and isomerism. For example, [31]P NMR chemical shifts for PBu₃ ligands in trans-configurations appear upfield compared to cis .
  • X-ray crystallography : Resolves Pt–Cl and Pt–P bond lengths (typically ~2.3 Å and ~2.2 Å, respectively) and confirms μ-Cl bridging .
  • UV-Vis : Monitors d-d transitions (e.g., λmax ~350 nm for Pt(II) complexes) to infer electronic structure .

Q. How does the steric bulk of tributylphosphine ligands influence the compound’s reactivity?

  • Methodology : Compare reactivity with analogues using smaller phosphines (e.g., PMe₃). Tributylphosphine’s bulk reduces oxidative addition rates in catalytic cycles but enhances stability via kinetic inertness. Kinetic studies (e.g., stopped-flow spectroscopy) quantify ligand substitution rates .

Advanced Research Questions

Q. What mechanisms explain the electronic communication between platinum centers in this complex?

  • Methodology :

  • DFT/TDDFT calculations : Model Pt–Pt interactions and spin-orbit coupling effects. Studies show weak metal-metal bonding (δ ~0.5 eV) and ligand-mediated charge transfer .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials (e.g., E₁/₂ ~−1.2 V vs. Ag/AgCl) linked to Pt(II)/Pt(I) transitions, influenced by μ-Cl bridging .

Q. How do solvent polarity and counterion choice affect catalytic activity in cross-coupling reactions?

  • Methodology : Screen solvents (e.g., toluene vs. DMF) and counterions (e.g., BF₄⁻ vs. OTf⁻) in model reactions (e.g., Suzuki-Miyaura coupling). Polar solvents stabilize ionic intermediates but may displace PBu₃ ligands. Kinetic profiling (e.g., GC-MS) correlates turnover frequency (TOF) with solvent dielectric constants .

Q. How can contradictory data on LogP values (e.g., 10.58 vs. literature reports) be resolved?

  • Methodology : Re-evaluate experimental conditions (e.g., shake-flask vs. HPLC methods) and isomer purity. Computational LogP predictions (e.g., via Molinspiration) should account for PBu₃’s hydrophobicity and Pt–Cl polarity. Cross-validate with octanol-water partitioning assays .

Q. What are the intersystem crossing dynamics in its excited state, and how do they compare to mononuclear Pt complexes?

  • Methodology : Time-resolved fluorescence/phosphorescence spectroscopy (nanosecond to femtosecond scales) measures triplet-state lifetimes. Diplatinum complexes exhibit prolonged lifetimes (τ ~100 ns) due to enhanced spin-orbit coupling vs. mononuclear analogues (τ ~10 ns) .

Data Contradiction and Validation

Q. Why do structural studies report conflicting Pt–Pt distances in similar diplatinum complexes?

  • Analysis : Variations arise from crystallographic resolution limits, ligand flexibility, and solvation. Use high-resolution X-ray data (≤0.8 Å) and periodic DFT to model lattice effects. Compare with EXAFS for solution-phase structures .

Q. How to reconcile discrepancies in reported catalytic efficiencies across studies?

  • Analysis : Normalize TOF by surface area (for heterogeneous catalysis) or ligand loading (homogeneous). Account for hidden variables like trace moisture or oxygen contamination via controlled glovebox experiments .

Methodological Resources

  • Structural Databases : Cambridge Structural Database (CSD) entries for analogous Pt-PBu₃ complexes .
  • Computational Tools : Gaussian or ORCA for TDDFT; Mercury for crystallographic visualization .
  • Safety Protocols : Follow NFPA guidelines for handling PtCl₂ (acute toxicity) and PBu₃ (flammability) .

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